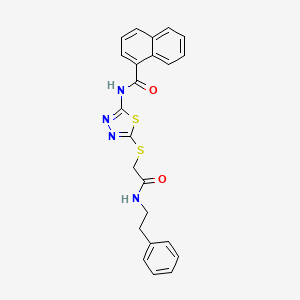![molecular formula C22H21ClN6O3 B2481002 6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine CAS No. 946240-85-3](/img/structure/B2481002.png)
6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives, such as the one , often involves the reaction of nitrophenyl-piperidinostyrene with aromatic diazonium salts, leading to the formation of arylhydrazonals. These intermediates can then undergo further reactions with active methylene compounds to yield pyridazine derivatives. These processes are exemplified in studies on the synthesis and reactivity of similar compounds (Abdallah, Salaheldin, & Radwan, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated through various spectroscopic methods, including NMR and crystallography. For example, the structural analysis of related piperazine compounds has been achieved through the study of their crystal packing and hydrogen bonding patterns, providing insights into their stability and molecular conformations (Jotani, Wardell, & Tiekink, 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their ability to undergo various organic reactions, leading to a wide range of derivatives with potential biological activities. For instance, their reaction with chloroacetonitrile can afford aminopyrazoles, showcasing their versatility in organic synthesis (Abdallah, Salaheldin, & Radwan, 2007).
Aplicaciones Científicas De Investigación
Anti-Diabetic Drug Development
- Triazolo-Pyridazine-6-yl-Substituted Piperazines Synthesis : A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which were evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. This research highlights the potential of such compounds in treating diabetes through DPP-4 inhibition and insulinotropic activities in cells (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer Activities
- Novel Mannich Bases Synthesis for Prostate Cancer : Demirci and Demirbas (2019) synthesized novel Mannich bases from a compound structurally similar to the specified chemical, demonstrating moderate cytotoxic activity against prostate cancer cells. This indicates the relevance of such compounds in cancer research, particularly for prostate cancer (Demirci & Demirbas, 2019).
Antimicrobial and Antifungal Applications
- Synthesis of Bioactive Sulfonamide and Amide Derivatives : Bhatt, Kant, and Singh (2016) synthesized new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which were screened for antimicrobial activity against various bacteria and for antifungal and antimalarial activity. This research underscores the utility of these compounds in developing new antimicrobial and antifungal agents (Bhatt, Kant, & Singh, 2016).
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-15-2-4-16(5-3-15)24-20-8-9-21(26-25-20)27-10-12-28(13-11-27)22(30)18-7-6-17(29(31)32)14-19(18)23/h2-9,14H,10-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQIKNZOWYIZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

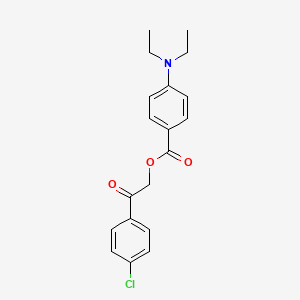
![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)
![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)

![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)
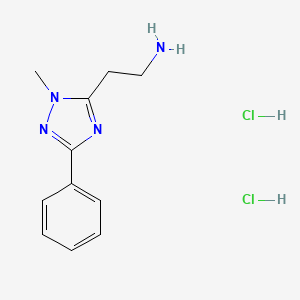
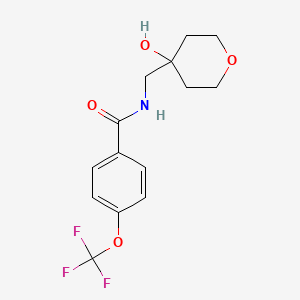
![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)
![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)
![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)

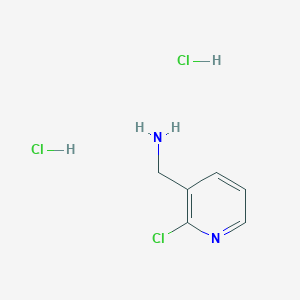
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)
